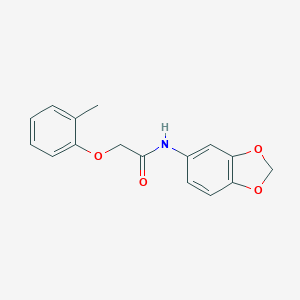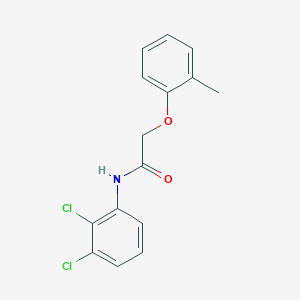![molecular formula C21H14ClF3N4O2 B397736 5-chloro-2-methoxy-N-{2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-benzotriazol-5-yl}benzamide](/img/structure/B397736.png)
5-chloro-2-methoxy-N-{2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-benzotriazol-5-yl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-methoxy-N-{2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-benzotriazol-5-yl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro, methoxy, and trifluoromethyl groups, as well as a benzotriazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-{2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-benzotriazol-5-yl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with 3-(trifluoromethyl)phenylamine to form an amide intermediate. This intermediate is then subjected to cyclization with benzotriazole under specific conditions to yield the final product. The reaction conditions often include the use of polar solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production typically employs automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .
化学反应分析
Types of Reactions
5-chloro-2-methoxy-N-{2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-benzotriazol-5-yl}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and methoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzotriazole moiety.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions may produce quinones or other oxidized derivatives .
科学研究应用
5-chloro-2-methoxy-N-{2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-benzotriazol-5-yl}benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
作用机制
The mechanism of action of 5-chloro-2-methoxy-N-{2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-benzotriazol-5-yl}benzamide involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
- 5-chloro-2-methoxy-N-{2-[4-(trifluoromethyl)phenyl]-2H-benzotriazol-5-yl}benzamide
- 5-chloro-2-methoxy-N-{2-[3-(difluoromethyl)phenyl]-2H-benzotriazol-5-yl}benzamide
- 5-chloro-2-methoxy-N-{2-[3-(trifluoromethyl)phenyl]-2H-benzimidazol-5-yl}benzamide
Uniqueness
What sets 5-chloro-2-methoxy-N-{2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-benzotriazol-5-yl}benzamide apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.
属性
分子式 |
C21H14ClF3N4O2 |
|---|---|
分子量 |
446.8g/mol |
IUPAC 名称 |
5-chloro-2-methoxy-N-[2-[3-(trifluoromethyl)phenyl]benzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C21H14ClF3N4O2/c1-31-19-8-5-13(22)10-16(19)20(30)26-14-6-7-17-18(11-14)28-29(27-17)15-4-2-3-12(9-15)21(23,24)25/h2-11H,1H3,(H,26,30) |
InChI 键 |
JYHJSDBVGWMNHP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC(=C4)C(F)(F)F |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC(=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-tert-butyl-N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)benzamide](/img/structure/B397653.png)
![N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)benzamide](/img/structure/B397654.png)
![4-ethoxy-N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)benzamide](/img/structure/B397655.png)
![1-benzyl-2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B397656.png)
![2-Methoxy-1-{2-[2-(methylethylthio)benzimidazolyl]ethoxy}benzene](/img/structure/B397658.png)
![3-butoxy-N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)benzamide](/img/structure/B397662.png)
![N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-1-benzofuran-2-carboxamide](/img/structure/B397668.png)
![2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B397669.png)

![Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B397671.png)
![N-(2,5-dichlorophenyl)-2-[4-oxo-2-(2-pentan-3-ylidenehydrazinyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B397672.png)

![N-dibenzo[b,d]furan-3-yl-3-(isopentyloxy)benzamide](/img/structure/B397674.png)
![2-chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B397676.png)
